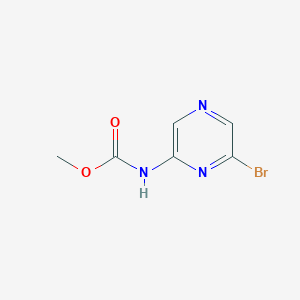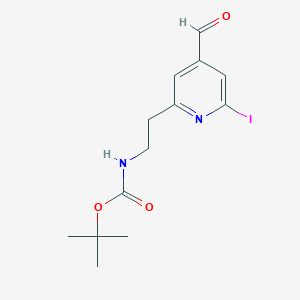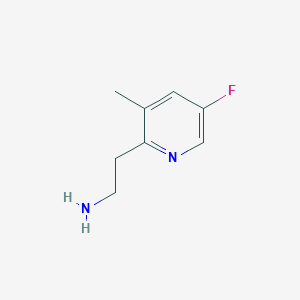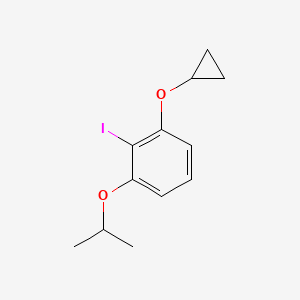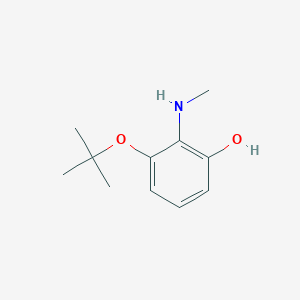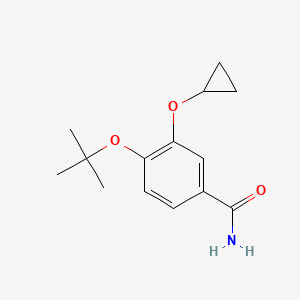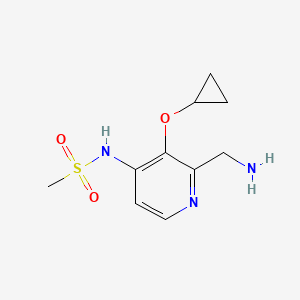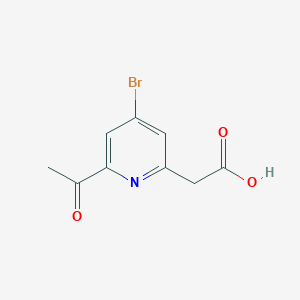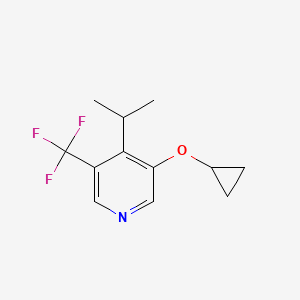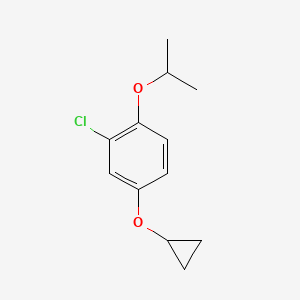![molecular formula C5H8F2O2 B14835360 [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C5H8F2O2 and a molecular weight of 138.11 g/mol It is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by fluorination and hydroxymethylation reactions. One common method involves the use of cyclopropane derivatives and fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group in [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Its structural features make it a candidate for the development of new pharmaceuticals and agrochemicals .
Medicine: In medicine, research is focused on exploring the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to create products with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. These interactions can modulate biological processes, making the compound effective in various applications .
Comparación Con Compuestos Similares
[2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol: Similar in structure but with different substitution patterns.
Cyclopropylmethanol: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: The presence of fluorine atoms in [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol imparts unique chemical properties such as increased stability and reactivity. This makes it distinct from other cyclopropyl derivatives and enhances its potential for various applications .
Propiedades
Fórmula molecular |
C5H8F2O2 |
|---|---|
Peso molecular |
138.11 g/mol |
Nombre IUPAC |
[2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2 |
Clave InChI |
KSYJIMLAIWGZHF-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C1(F)F)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


